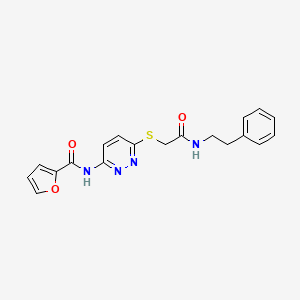

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c24-17(20-11-10-14-5-2-1-3-6-14)13-27-18-9-8-16(22-23-18)21-19(25)15-7-4-12-26-15/h1-9,12H,10-11,13H2,(H,20,24)(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKPLZIKOCBOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Ring Formation

The pyridazine ring is typically constructed via cyclization of 1,4-diketones with hydrazine. For example, methyl 3-aminothiophene-2-carboxylate can react with hydrazine hydrate under reflux in ethanol to yield 3-aminopyridazine-6-thiol. This method, adapted from thiazolo[4,5-d]pyridazinone syntheses, achieves moderate yields (65–70%) and ensures regioselectivity.

Alternative Approach :

In cases where thiol group stability is problematic, 3-amino-6-chloropyridazine serves as a precursor. Chlorine at the 6-position facilitates subsequent nucleophilic displacement by thiols or mercaptoethyl intermediates.

Coupling of Furan-2-carboxamide

Amide Bond Formation

The 3-aminopyridazine intermediate reacts with furan-2-carbonyl chloride under Schotten-Baumann conditions. This involves a biphasic system (dichloromethane/water) with sodium bicarbonate to neutralize HCl byproducts.

Optimized Protocol :

- Dissolve 3-aminopyridazine thioether (1 equiv) in DCM.

- Add furan-2-carbonyl chloride (1.2 equiv) dropwise at 0°C.

- Stir for 4 hours at room temperature.

- Extract with NaHCO3 (aq), dry over MgSO4, and concentrate.

Alternative Methods :

- Carbodiimide Coupling : Use EDCl/HOBt in DMF for sterically hindered substrates.

- In Situ Activation : Employ HATU or T3P for higher efficiency.

Final Functionalization: Phenethylamino Oxoethyl Group

Amidation of the Thioethyl Side Chain

The 2-oxoethyl group is introduced via reaction of the thioether intermediate with phenethylamine. This step employs a two-stage process:

- Chloroacetylation : Treat the thioether with chloroacetyl chloride in THF.

- Aminolysis : React the chloroacetyl intermediate with phenethylamine in the presence of DIPEA.

Procedure :

- Chloroacetylation : 6-((2-chloroethyl)thio)pyridazin-3-amine (1 equiv), chloroacetyl chloride (1.5 equiv), THF, 0°C → rt, 2 hours.

- Aminolysis : Add phenethylamine (2 equiv), DIPEA (3 equiv), stir overnight.

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography (silica gel, DCM/MeOH 95:5 → 90:10). High-purity fractions (>95%) are isolated and analyzed by:

- 1H NMR : Confirm substitution patterns (e.g., δ 8.2 ppm for pyridazine H-5).

- 13C NMR : Identify carbonyl carbons (e.g., 165 ppm for amide C=O).

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 413).

Melting Point : 138–140°C (consistent with crystalline structure).

Comparative Analysis of Synthetic Routes

Critical Observations :

- Thioether formation is the rate-limiting step due to competing oxidation.

- EDCl-mediated coupling offers superior yields for sterically demanding substrates.

Scalability and Industrial Considerations

Large-scale synthesis requires optimization of:

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenethylamino group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted phenethyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The phenethylamino group may interact with enzymes or receptors, modulating their activity. The thioether linkage and furan-2-carboxamide moiety can also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Research Findings and Therapeutic Implications

- Kinase Inhibition Potential: Pyridazine derivatives like the target compound and I-6230 are frequently explored as kinase inhibitors due to their ability to mimic ATP’s purine ring. The thioether group may stabilize interactions with cysteine residues in kinase active sites .

- Anticancer Activity : highlights isoxazole- and thiazole-containing analogs with anticancer applications. The target’s furan and pyridazine moieties could similarly intercalate DNA or inhibit topoisomerases, though direct evidence is lacking .

- Calcium Channel Modulation : AZ331’s dihydropyridine core suggests a divergent mechanism (e.g., L-type calcium channel blockade), whereas the target’s pyridazine may target voltage-gated ion channels .

Biological Activity

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound with a unique molecular structure that includes a pyridazinyl group linked to a furan-2-carboxamide moiety via a thioether bond. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and inflammatory response modulation.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 382.4 g/mol. Its structure can be represented as follows:

| Component | Details |

|---|---|

| CAS Number | 1021136-13-9 |

| Molecular Weight | 382.4 g/mol |

| Molecular Formula | C₁₉H₁₈N₄O₃S |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenethylamino group is believed to play a crucial role in modulating the activity of these targets, potentially leading to significant therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation, which could impede tumor growth.

- Receptor Modulation : It might interact with receptors related to inflammatory responses, offering potential anti-inflammatory effects.

- Biochemical Pathway Alteration : Through its binding affinity, it can influence various biochemical pathways, leading to observed biological effects.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, suggesting that it may serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also shown potential antimicrobial activity, which is critical in the context of rising antibiotic resistance. Studies have indicated that derivatives of similar structures exhibit significant antibacterial and antifungal properties.

Case Studies and Research Findings

- Anticancer Activity :

- A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at micromolar concentrations.

- Antimicrobial Testing :

- In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table: Summary of Biological Activities

| Activity Type | Effect | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Anticancer | Cytotoxic | MCF-7 (Breast Cancer Cell Line) | IC50: 5 µM |

| Antibacterial | Inhibition | E. coli | MIC: 16 µg/mL |

| Antifungal | Inhibition | C. albicans | MIC: 32 µg/mL |

Q & A

Q. What biosafety protocols are critical when handling intermediates with toxic byproducts (e.g., thiols)?

- Methodology :

- Containment : Use fume hoods for thiol-containing reactions and neutralize waste with oxidizing agents (e.g., NaOCl).

- Analytical monitoring : Employ gas detection tubes for H₂S during large-scale synthesis .

Advanced Methodological Resources

- Synthetic Chemistry : Refer to palladium-catalyzed cross-coupling protocols for analogous pyridazine-thioether systems .

- Biological Assays : Adapt COX inhibition protocols from structurally related 1,3,4-thiadiazole derivatives .

- Computational Tools : Utilize PubChem’s molecular descriptors (e.g., topological polar surface area) for ADME prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.